Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with methyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the condensation of 3,5-dimethylpyrazole with appropriate ester and amine derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative with similar structural features but lacking the ester and amine functionalities.
Methyl 3-(1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate: Similar structure but without the dimethyl substitutions on the pyrazole ring.
Uniqueness
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ester and amine groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3 |
InChI Key |
RLCUIWISPPKLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)(C(=O)OC)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.